molecular formula C22H25N3O3S2 B10863064 2-({[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-({[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10863064
M. Wt: 443.6 g/mol
InChI Key: OIHZTENKJNNHAE-JLHYYAGUSA-N
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Description

2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining a hexahydrocycloocta[b]thiophene core with a methoxyphenylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its combination of a hexahydrocycloocta[b]thiophene core with a methoxyphenylacryloyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C22H25N3O3S2/c1-28-15-11-8-14(9-12-15)10-13-18(26)24-22(29)25-21-19(20(23)27)16-6-4-2-3-5-7-17(16)30-21/h8-13H,2-7H2,1H3,(H2,23,27)(H2,24,25,26,29)/b13-10+

InChI Key

OIHZTENKJNNHAE-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Origin of Product

United States

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